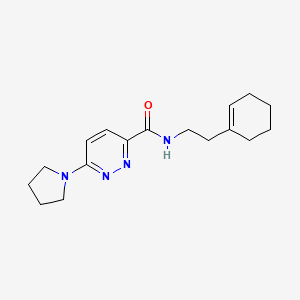![molecular formula C18H13N3O2S2 B2633012 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 881562-14-7](/img/structure/B2633012.png)
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H13N3O2S2 and its molecular weight is 367.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Properties in Metal Ion Detection
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one has been studied for its fluorescent properties, particularly in the selective detection of Co2+ ions. This compound demonstrates better fluorescent quenching effects with Co2+ compared to other metal ions, indicating potential use as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).
Potential Anticancer Agent
Research has shown the compound's derivatives exhibit significant in vitro cytotoxicity against various human tumor cell lines. Certain analogs have demonstrated potent growth inhibition in melanoma and ovarian cancer cells, suggesting their potential as lead compounds for antitumor agents (Narsimha R Penthala et al., 2011).
Crystal Structure and Computational Studies
The compound's crystal structure has been characterized through X-ray diffraction, NMR spectra, and computational studies. These analyses help in understanding the geometric parameters and molecular interactions, crucial for its application in material science and drug design (N. Khelloul et al., 2016).
Antibacterial and Antifungal Properties
Several studies have highlighted the compound's effectiveness in combating bacterial and fungal infections. Some derivatives exhibited superior antibacterial potency compared to traditional drugs like ampicillin, making them promising candidates for developing new antimicrobial agents (V. Horishny et al., 2022).
Nonlinear Optical Properties
The compound has been studied for its nonlinear optical (NLO) properties, which are essential in the development of optoelectronic and optical devices. Research focusing on its linear polarizability and hyperpolarizability indicates potential applications in the field of photonics and telecommunications (T. Bensafi et al., 2021).
Anti-inflammatory Activity
Certain derivatives of this compound have demonstrated significant anti-inflammatory activity. This suggests its potential use in developing new therapeutic agents for treating inflammation-related disorders (K. Sunder & Jayapal Maleraju, 2013).
Propiedades
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(3-methoxyphenyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-23-12-6-4-5-11(9-12)21-17(22)15(25-18(21)24)10-16-19-13-7-2-3-8-14(13)20-16/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDWPDMABAUMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2632931.png)
![5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2632932.png)
![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B2632933.png)
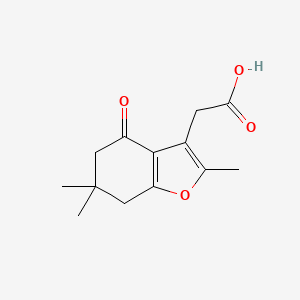

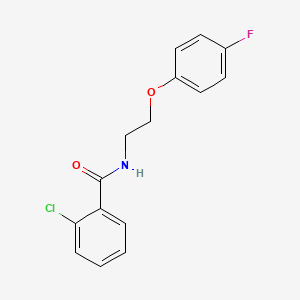
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2632938.png)
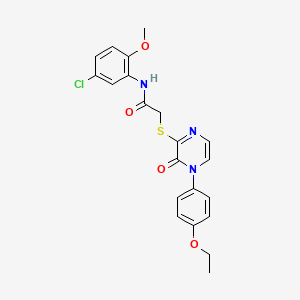
![N-cyclopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2632940.png)
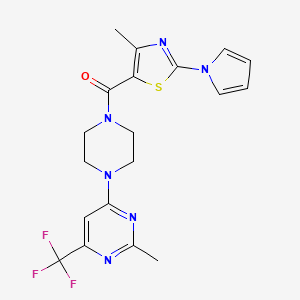
![2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2632946.png)
![N-butyl-3-(2-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2632947.png)

